1-(5-Bromo-2-fluorobenzoyl)piperidine
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Overview
Description
Preparation Methods
The synthesis of 1-(5-Bromo-2-fluorobenzoyl)piperidine typically involves the reaction of 5-bromo-2-fluorobenzoyl chloride with piperidine under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at a low temperature to ensure the complete formation of the desired product .
Chemical Reactions Analysis
1-(5-Bromo-2-fluorobenzoyl)piperidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Scientific Research Applications
1-(5-Bromo-2-fluorobenzoyl)piperidine is used in various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is used in the study of biological pathways and interactions.
Medicine: It is explored for its potential therapeutic properties.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2-fluorobenzoyl)piperidine involves its interaction with specific molecular targets. The compound binds to these targets, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(5-Bromo-2-fluorobenzoyl)piperidine can be compared with other similar compounds, such as:
- 1-(5-Bromo-2-chlorobenzoyl)piperidine
- 1-(5-Bromo-2-methylbenzoyl)piperidine
- 1-(5-Bromo-2-iodobenzoyl)piperidine
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and applications .
Properties
Molecular Formula |
C12H13BrFNO |
---|---|
Molecular Weight |
286.14 g/mol |
IUPAC Name |
(5-bromo-2-fluorophenyl)-piperidin-1-ylmethanone |
InChI |
InChI=1S/C12H13BrFNO/c13-9-4-5-11(14)10(8-9)12(16)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7H2 |
InChI Key |
SVEHPMHYGUHNFP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=C(C=CC(=C2)Br)F |
Origin of Product |
United States |
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